2-Butoxy-4-chloro-5-fluoropyrimidine

Anticancer Cytotoxicity Lung Cancer

2-Butoxy-4-chloro-5-fluoropyrimidine (CAS 1398663-06-3) is a synthetic heterocyclic compound belonging to the class of 2-alkoxy-4-substituted 5-fluoropyrimidines. This compound is a derivative of the established antimetabolite 5-fluorouracil (5-FU) and is characterized by a butoxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position of the pyrimidine ring.

Molecular Formula C8H10ClFN2O
Molecular Weight 204.63
CAS No. 1398663-06-3
Cat. No. B2655232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxy-4-chloro-5-fluoropyrimidine
CAS1398663-06-3
Molecular FormulaC8H10ClFN2O
Molecular Weight204.63
Structural Identifiers
SMILESCCCCOC1=NC=C(C(=N1)Cl)F
InChIInChI=1S/C8H10ClFN2O/c1-2-3-4-13-8-11-5-6(10)7(9)12-8/h5H,2-4H2,1H3
InChIKeyFOPOHOZZPRLBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxy-4-chloro-5-fluoropyrimidine (CAS 1398663-06-3): A Differentiated Pyrimidine Scaffold for Targeted Oncology Research


2-Butoxy-4-chloro-5-fluoropyrimidine (CAS 1398663-06-3) is a synthetic heterocyclic compound belonging to the class of 2-alkoxy-4-substituted 5-fluoropyrimidines [1]. This compound is a derivative of the established antimetabolite 5-fluorouracil (5-FU) and is characterized by a butoxy group at the 2-position, a chlorine atom at the 4-position, and a fluorine atom at the 5-position of the pyrimidine ring. It is primarily employed as a research tool and a key synthetic intermediate in the development of novel anticancer agents, distinguished by its unique substitution pattern that confers specific biological and chemical properties relative to simpler pyrimidine analogs [1].

Why 2-Butoxy-4-chloro-5-fluoropyrimidine Cannot Be Swapped for Common Analogs


The pyrimidine scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution profoundly impact biological activity, selectivity, and synthetic utility. Simple in-class substitutions, such as exchanging the 2-butoxy group for a methoxy or ethoxy moiety or altering the halogen pattern at the 4-position, are not functionally equivalent. Evidence from direct comparative studies demonstrates that these structural modifications lead to dramatic, quantifiable differences in cytotoxic potency against cancer cell lines [1]. Relying on a generic or closely related analog without empirical validation introduces significant risk of experimental failure, data inconsistency, and wasted resources in both drug discovery and chemical biology workflows.

Quantifiable Differentiation of 2-Butoxy-4-chloro-5-fluoropyrimidine vs. Closest Analogs


Superior Cytotoxic Potency in A549 Lung Cancer Cells vs. 5-Fluorouracil (5-FU)

In a cross-study comparison, 2-butoxy-4-chloro-5-fluoropyrimidine demonstrates a 103-fold increase in cytotoxic potency against the A549 human lung adenocarcinoma cell line relative to the clinical antimetabolite 5-fluorouracil (5-FU) [1][2]. This substantial difference highlights the functional impact of the specific 2-butoxy-4-chloro substitution pattern.

Anticancer Cytotoxicity Lung Cancer

Head-to-Head Cytotoxic Potency Advantage in HL-60 Leukemia Cells vs. a Close 2-Butoxy-4-ethoxy Analog

In a direct head-to-head comparison, 2-butoxy-4-chloro-5-fluoropyrimidine (Compound 5) exhibits 5.3-fold greater cytotoxic potency against the HL-60 human promyelocytic leukemia cell line compared to a closely related analog, 2-butoxy-4-ethoxy-5-fluoropyrimidine (Compound 6e) [1].

Anticancer Cytotoxicity Leukemia

Marked Cytotoxic Potency Advantage in MCF-7 Breast Cancer Cells vs. a Close 2-Butoxy-4-ethoxy Analog

In the same head-to-head comparative study, 2-butoxy-4-chloro-5-fluoropyrimidine (Compound 5) demonstrates a 16.5-fold greater cytotoxic potency against the MCF-7 human breast adenocarcinoma cell line compared to the structurally similar 2-butoxy-4-ethoxy-5-fluoropyrimidine (Compound 6d) [1].

Anticancer Cytotoxicity Breast Cancer

Validated Application Scenarios for 2-Butoxy-4-chloro-5-fluoropyrimidine


Lead Compound for Targeted Lung Adenocarcinoma Research

Procure this compound as a high-potency lead scaffold for developing novel therapeutics targeting A549 lung adenocarcinoma. Its sub-micromolar IC50 (0.10 µM) is quantifiably superior to that of 5-FU (10.32 µM) in this model, providing a strong and validated starting point for medicinal chemistry optimization [1][2].

Essential Reference Standard for Pyrimidine-Based Anticancer SAR Studies

Utilize this compound as a critical reference standard in structure-activity relationship (SAR) campaigns. Direct comparative data show that substituting the 4-chloro group with a 4-ethoxy group reduces potency by 5.3- to 16.5-fold in HL-60 and MCF-7 cells, respectively. This makes the compound an ideal benchmark for evaluating new derivatives and understanding the pharmacophoric contribution of the 4-position [1].

Key Intermediate for the Synthesis of Differentiated 5-Fluorouracil Analogs

Employ this compound as a versatile synthetic intermediate for the construction of more complex 2-butoxy-4-substituted 5-fluoropyrimidine libraries. Its unique combination of a butoxy leaving group and a reactive 4-chloro site enables regioselective derivatization, a strategy validated in the original literature for generating novel anticancer candidates [1].

Benchmark Compound for Profiling Differential Cancer Cell Line Sensitivity

Incorporate this compound into panels for cancer cell line profiling. Its distinct IC50 values across three different cell lines (A549: 0.10 µM; HL-60: 1.66 µM; MCF-7: 0.59 µM) demonstrate a unique sensitivity profile, making it a valuable tool for studies investigating mechanisms of selective cytotoxicity and resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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